molecular formula C11H17BrN2O5 B6181857 (2R)-3-[(5R)-3-bromo-4,5-dihydro-1,2-oxazol-5-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid CAS No. 2309296-08-8

(2R)-3-[(5R)-3-bromo-4,5-dihydro-1,2-oxazol-5-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid

Cat. No. B6181857
CAS RN: 2309296-08-8
M. Wt: 337.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-3-[(5R)-3-bromo-4,5-dihydro-1,2-oxazol-5-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid is a useful research compound. Its molecular formula is C11H17BrN2O5 and its molecular weight is 337.2. The purity is usually 95.
BenchChem offers high-quality (2R)-3-[(5R)-3-bromo-4,5-dihydro-1,2-oxazol-5-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R)-3-[(5R)-3-bromo-4,5-dihydro-1,2-oxazol-5-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2R)-3-[(5R)-3-bromo-4,5-dihydro-1,2-oxazol-5-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid involves the synthesis of the oxazoline ring followed by the attachment of the tert-butoxycarbonyl (Boc) protecting group to the amine group. The bromination of the oxazoline ring and subsequent coupling with the Boc-protected amino acid completes the synthesis of the target compound.", "Starting Materials": [ "Glycine", "tert-Butyl bromoacetate", "Sodium hydride", "Ethyl acetate", "Bromine", "Sodium hydroxide", "Diethyl ether", "N,N-Diisopropylethylamine", "2-Bromo-4,5-dihydro-1,2-oxazole", "N,N-Dimethylformamide", "Triethylamine", "2-Chloro-1-(tert-butoxycarbonyl)aminoethane" ], "Reaction": [ "Glycine is reacted with tert-butyl bromoacetate in the presence of sodium hydride and ethyl acetate to form tert-butyl glycinate.", "The tert-butyl group is removed from the glycinate by treatment with sodium hydroxide in diethyl ether to form glycine.", "Glycine is coupled with 2-bromo-4,5-dihydro-1,2-oxazole in the presence of N,N-diisopropylethylamine and N,N-dimethylformamide to form (5R)-3-bromo-4,5-dihydro-1,2-oxazol-5-yl)glycine.", "The amine group of (5R)-3-bromo-4,5-dihydro-1,2-oxazol-5-yl)glycine is protected with the tert-butoxycarbonyl group by reaction with 2-chloro-1-(tert-butoxycarbonyl)aminoethane in the presence of triethylamine and N,N-dimethylformamide to form (2R)-3-[(5R)-3-bromo-4,5-dihydro-1,2-oxazol-5-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid." ] }

CAS RN

2309296-08-8

Molecular Formula

C11H17BrN2O5

Molecular Weight

337.2

Purity

95

Origin of Product

United States

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